molecular formula C16H20N4O5 B2662638 ethyl 5-(2-(2-methoxyethoxy)isonicotinamido)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 2034446-97-2

ethyl 5-(2-(2-methoxyethoxy)isonicotinamido)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2662638
CAS No.: 2034446-97-2
M. Wt: 348.359
InChI Key: GGGOCZGQNWMFBV-UHFFFAOYSA-N
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Description

Ethyl 5-(2-(2-methoxyethoxy)isonicotinamido)-1-methyl-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, an isonicotinamido group, and a methoxyethoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-(2-methoxyethoxy)isonicotinamido)-1-methyl-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester under acidic conditions.

    Introduction of the Isonicotinamido Group: The isonicotinamido group is introduced via a coupling reaction between the pyrazole derivative and isonicotinic acid or its derivatives, using coupling agents such as EDCI or DCC.

    Attachment of the Methoxyethoxy Side Chain: The methoxyethoxy side chain can be attached through an etherification reaction, using appropriate alkylating agents and base catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-(2-methoxyethoxy)isonicotinamido)-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or tosylates in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(2-(2-methoxyethoxy)isonicotinamido)-1-methyl-1H-pyrazole-4-carboxylate has found applications in several areas of scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 5-(2-(2-methoxyethoxy)isonicotinamido)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-(2-(2-methoxyethoxy)isonicotinamido)-1-methyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives and isonicotinamido compounds. Similar compounds include:

    Ethyl 5-(isonicotinamido)-1-methyl-1H-pyrazole-4-carboxylate: Lacks the methoxyethoxy side chain, which may affect its solubility and biological activity.

    Ethyl 5-(2-(2-hydroxyethoxy)isonicotinamido)-1-methyl-1H-pyrazole-4-carboxylate: Contains a hydroxyethoxy side chain instead of methoxyethoxy, potentially altering its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 5-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]-1-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5/c1-4-24-16(22)12-10-18-20(2)14(12)19-15(21)11-5-6-17-13(9-11)25-8-7-23-3/h5-6,9-10H,4,7-8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGOCZGQNWMFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)NC(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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